

Data Presentation: Comparative Efficacy of 3CLpro Inhibitors

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-15

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The following table summarizes the in vitro inhibitory activities of various 3CLpro inhibitors against SARS-CoV-2. The data is compiled from multiple studies and presented as IC50 (half-maximal inhibitory concentration in enzymatic assays) and EC50 (half-maximal effective concentration in cell-based assays) values. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.



Inhibitor	IC50 (μM)	EC50 (µM)	Assay Type/Cell Line	Reference
PF-00835231	-	0.158 (48h)	CPE Assay / A549+ACE2	[1]
PF-07321332 (Nirmatrelvir)	0.007 (Ki)	0.880	FRET Assay / Vero E6	[2]
GC-376	0.62	0.9	FRET Assay / Vero E6	[3]
Boceprevir	1.6	-	FRET Assay	[4]
Telaprevir	55	-	FRET Assay	[4]
Ebselen	-	4.67	Cell-based	[4]
Carmofur	-	>10	Cell-based	[4]
Shikonin	15.0	-	FRET Assay	[5]
Compound 6e	0.17	0.15	FRET Assay / Vero E6	[3]
Compound 6j	-	0.04 (MERS- CoV)	Cell-based / Huh-7	[3]
Compound 34	6.12	-	FRET Assay	[6]
Compound 36	4.47	-	FRET Assay	[6]
WU-04	0.055	0.01 (A549)	FRET Assay / Human Cells	[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below is a typical protocol for an in vitro Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the IC50 of 3CLpro inhibitors.

FRET-Based 3CLpro Inhibition Assay Protocol



This protocol is a synthesis of methodologies described in various studies.[3][4][6]

- 1. Reagents and Materials:
- Recombinant SARS-CoV-2 3CLpro enzyme
- Fluorogenic substrate: Dabcyl-KTSAVLQSGFRKME-Edans
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
- · Test inhibitors dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader
- 2. Assay Procedure:
- Preparation of Reagents:
 - Prepare the assay buffer and store it at 4°C.
 - Dilute the 3CLpro enzyme to the desired final concentration (e.g., 60 nM) in the assay buffer.
 - $\circ~$ Dilute the fluorogenic substrate to the desired final concentration (e.g., 15 $\mu\text{M})$ in the assay buffer.
 - Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in the assay buffer to the desired concentrations.
- Enzyme Inhibition Reaction:
 - \circ Add a small volume (e.g., 5 μ L) of the diluted test inhibitor solution to the wells of the 384-well plate.
 - Add the diluted 3CLpro enzyme solution (e.g., 5 μL) to each well containing the inhibitor.
 - Incubate the plate at 37°C for 60 minutes to allow the inhibitor to bind to the enzyme.



- Substrate Addition and Measurement:
 - Initiate the enzymatic reaction by adding the diluted substrate solution (e.g., 5 μL) to each well.
 - Incubate the plate at 25°C for 15 minutes.
 - Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
- Data Analysis:
 - The percentage of inhibition is calculated for each inhibitor concentration relative to a
 DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism of Action

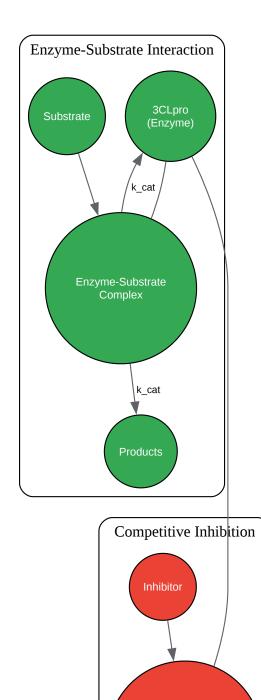
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.



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Caption: FRET-based 3CLpro inhibition assay workflow.





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Caption: Mechanism of competitive inhibition of 3CLpro.

Complex (Inactive)



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